molecular formula C22H17NO3 B5214711 N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide

N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide

Cat. No. B5214711
M. Wt: 343.4 g/mol
InChI Key: OFZKDWROJWDFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide, also known as FNA, is a synthetic compound that has been extensively studied for its potential use in scientific research. FNA is a member of the family of compounds known as benzamides, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide has been shown to have anti-inflammatory effects, and to inhibit the growth of bacteria and fungi. N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide has also been shown to have antioxidant properties, which may make it useful in the prevention of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide in scientific research is its high potency and specificity. N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide has been shown to be effective at very low concentrations, which makes it ideal for use in cell culture experiments. However, N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide is also highly toxic, and care must be taken when handling and disposing of the compound. In addition, N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide is relatively expensive, which may limit its use in certain types of research.

Future Directions

There are many potential future directions for research on N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide. One area of interest is the development of new analogs of N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide that may have improved potency and specificity. Another area of interest is the study of N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide in combination with other drugs, to determine whether it may have synergistic effects. Finally, the use of N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide in clinical trials for the treatment of cancer and neurodegenerative diseases is an area of great interest, and may lead to the development of new therapies for these conditions.

Synthesis Methods

The synthesis of N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide involves the reaction of 2-hydroxy-1-naphthaldehyde and 2-furyl methyl amine with benzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method has been optimized to produce N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide in high yields and with high purity.

Scientific Research Applications

N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide has been shown to inhibit the growth of cancer cells in vitro, and in animal models. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[furan-2-yl-(2-hydroxynaphthalen-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c24-18-13-12-15-7-4-5-10-17(15)20(18)21(19-11-6-14-26-19)23-22(25)16-8-2-1-3-9-16/h1-14,21,24H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZKDWROJWDFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C2=CC=CO2)C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[furan-2-yl-(2-hydroxynaphthalen-1-yl)methyl]benzamide

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